

Spectroscopic Data Interpretation for 3-Methylethcathinone: An In-depth Technical Guide

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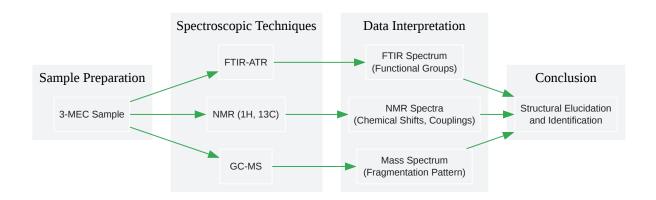
For Researchers, Scientists, and Drug Development Professionals

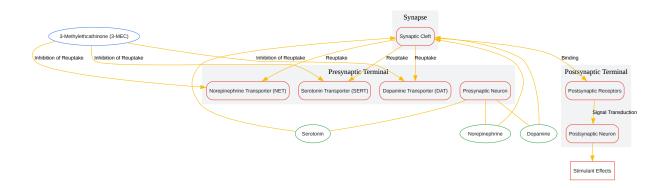
Introduction

3-Methylethcathinone (3-MEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. As a structural analog of cathinone, the active component in the khat plant, 3-MEC is presumed to act as a central nervous system stimulant. Accurate and comprehensive analytical data are crucial for its identification in forensic laboratories, for understanding its pharmacological and toxicological properties, and for guiding drug development efforts. This technical guide provides a detailed overview of the spectroscopic data for 3-MEC, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR). The information herein is intended to serve as a comprehensive resource for professionals in research, forensic science, and drug development.

Chemical Structure







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